![molecular formula C7H6BrNO2 B1398122 4-Bromo-2-methoxynicotinaldehyde CAS No. 1060806-59-8](/img/structure/B1398122.png)
4-Bromo-2-methoxynicotinaldehyde
Overview
Description
4-Bromo-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It is also known by other names such as 4-bromo-2-methoxy-pyridine-3-carbaldehyde and 3-Pyridinecarboxaldehyde, 4-bromo-2-methoxy .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxynicotinaldehyde is characterized by the presence of a bromine atom, a methoxy group, and an aldehyde group attached to a pyridine ring . The InChI code for this compound is 1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-methoxynicotinaldehyde is 216.03 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Metabolic Pathways and Drug Metabolites
- Metabolism in Rats : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting the operation of at least two metabolic pathways in rats. One pathway leads to the corresponding aldehyde metabolite by deamination, which is then reduced or oxidized to give alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Chemical Synthesis
- Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound was synthesized from 4-bromo-2-fluorotoluene, going through a process of bromination and hydrolysis, leading to 4-bromo-2-fluorobenzaldehyde, followed by cyanidation, methoxylation, hydrolysis, and esterification, yielding a final product with high purity (Chen Bing-he, 2008).
Pharmacology and Drug Design
Synthesis of Novel Compounds : New zinc phthalocyanine compounds with high singlet oxygen quantum yield were synthesized, featuring derivatives of 4-bromo-2-methoxybenzaldehyde. These have potential for use in photodynamic therapy for cancer treatment due to their photophysical properties (Pişkin et al., 2020).
Antibacterial Activities : Synthesis of 3(4)-bromo and 3,4-dialkoxy-5-nitrofuran azomethine derivatives, including those with 4-bromo-2-methoxybenzaldehyde, showed potential antibacterial activities. These compounds were more active than their isomers and parent compounds in preliminary pharmacological tests (Lucca Jm et al., 1986).
Molecular and Structural Studies
- Vibrational Analysis and Chemical Reactivity : A study conducted a detailed analysis of the structure, molecular parameters, and reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid. This included a vibrational assessment and exploration of its non-linear optical properties (Yadav et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOFDINDZCXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732878 | |
Record name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxynicotinaldehyde | |
CAS RN |
1060806-59-8 | |
Record name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methoxypyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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